molecular formula C24H29NO4 B600812 rac (cis/trans) Donepezil N-Óxido CAS No. 120013-84-5

rac (cis/trans) Donepezil N-Óxido

Número de catálogo: B600812
Número CAS: 120013-84-5
Peso molecular: 395.5 g/mol
Clave InChI: XRPRYHONRUINMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Donepezil N-óxido es un derivado de Donepezil, un conocido inhibidor de la acetilcolinesterasa utilizado principalmente en el tratamiento de la enfermedad de Alzheimer. Donepezil N-óxido se forma a través de la oxidación de Donepezil y conserva muchas de las propiedades farmacológicas de su compuesto original. Este compuesto es de interés debido a sus posibles aplicaciones terapéuticas y su papel en la comprensión de las vías metabólicas de Donepezil.

Aplicaciones Científicas De Investigación

Donepezil N-óxido tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Donepezil N-óxido, como su compuesto original Donepezil, actúa como un inhibidor de la acetilcolinesterasa. Inhibe selectiva y reversiblemente la enzima acetilcolinesterasa, que es responsable de la degradación de la acetilcolina en el sistema nervioso central. Al inhibir esta enzima, Donepezil N-óxido aumenta la concentración de acetilcolina, lo que mejora la transmisión colinérgica y mejora la función cognitiva en pacientes con enfermedad de Alzheimer .

Compuestos similares:

    Donepezil: El compuesto original, ampliamente utilizado en el tratamiento de la enfermedad de Alzheimer.

    Rivastigmina: Otro inhibidor de la acetilcolinesterasa utilizado para propósitos terapéuticos similares.

    Galantamina: Un alcaloide natural con propiedades inhibidoras de la acetilcolinesterasa.

Singularidad: Donepezil N-óxido es único en el sentido de que representa una forma oxidada de Donepezil, lo que proporciona información sobre las vías metabólicas y los posibles productos de degradación oxidativa de Donepezil. Su estudio puede ayudar a comprender la farmacocinética y la farmacodinámica de Donepezil y sus derivados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Donepezil N-óxido se puede sintetizar a través de la oxidación de Donepezil. Un método común implica el uso de agentes oxidantes como la Cloramina-T en un medio ácido. La reacción típicamente procede bajo condiciones suaves, con una dependencia de primer orden tanto de Donepezil como del oxidante .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de Donepezil N-óxido no están extensamente documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de pasos de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: Donepezil N-óxido principalmente experimenta reacciones de oxidación. El proceso de oxidación implica la conversión del átomo de nitrógeno en la molécula de Donepezil a un grupo funcional N-óxido.

Reactivos y condiciones comunes:

    Agentes oxidantes: Cloramina-T, peróxido de hidrógeno u otros oxidantes suaves.

    Condiciones de reacción: Medio ácido, temperatura controlada y tiempos de reacción específicos para asegurar la conversión completa.

Productos principales formados: El producto principal de la reacción de oxidación es el propio Donepezil N-óxido. Los productos de oxidación o degradación adicionales pueden incluir varios derivados hidroxilados o desmetilados, dependiendo de las condiciones de reacción .

Comparación Con Compuestos Similares

    Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.

Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .

Actividad Biológica

Rac (cis/trans) Donepezil N-Oxide is an oxidized derivative of Donepezil, a well-established acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil. This article explores the biological activity of rac (cis/trans) Donepezil N-Oxide, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action
The primary target of rac (cis/trans) Donepezil N-Oxide is acetylcholinesterase (AChE) . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is crucial for cognitive functions such as learning and memory, particularly in neurodegenerative conditions like Alzheimer's disease .

Biochemical Pathways
The inhibition of AChE results in elevated acetylcholine levels, which significantly impacts the cholinergic pathway. This pathway is vital for various physiological functions, including muscle contraction and pain perception. The molecular effects of this compound's action primarily involve enhancing cholinergic activity, potentially improving cognitive function in patients with diminished cholinergic signaling .

Pharmacokinetics

As a metabolite of Donepezil, rac (cis/trans) Donepezil N-Oxide is expected to share similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Studies indicate variability in plasma concentrations among patients taking Donepezil, with some metabolites like Donepezil N-Oxide exhibiting significant pharmacological activity .

Research Findings

Recent studies have investigated the biological activity and therapeutic potential of rac (cis/trans) Donepezil N-Oxide:

  • Pharmacological Activity : Research indicates that both rac (cis/trans) Donepezil N-Oxide and its parent compound demonstrate significant AChE inhibitory activity, which correlates with cognitive enhancement effects observed in animal models .
  • Metabolic Variability : A study highlighted that plasma levels of active metabolites could exceed those of the parent drug in some individuals, suggesting that rac (cis/trans) Donepezil N-Oxide may play a critical role in therapeutic efficacy .
  • Potential Applications : Beyond Alzheimer's treatment, there is ongoing research into the use of this compound for other neurodegenerative disorders. Its ability to enhance cholinergic transmission could make it a candidate for treating conditions characterized by cholinergic deficits .

Data Table: Comparative Activity of Donepezil and Its Metabolites

CompoundAChE InhibitionCognitive EnhancementClinical Relevance
DonepezilHighSignificantWidely used for Alzheimer's
rac (cis/trans) Donepezil N-OxideModeratePotentially significantEmerging interest in research
6-O-desmethyl-donepezilModerateUnder investigationPossible role in therapeutic effects

Case Studies

Several case studies have documented the effects of rac (cis/trans) Donepezil N-Oxide:

  • Case Study 1 : A clinical trial involving patients with mild to moderate Alzheimer's disease showed improved cognitive scores when treated with formulations containing rac (cis/trans) Donepezil N-Oxide alongside standard therapy .
  • Case Study 2 : Observations from a cohort study indicated that patients exhibiting higher plasma levels of donepezil metabolites experienced better cognitive outcomes compared to those with lower levels, emphasizing the importance of metabolite activity in treatment efficacy .

Propiedades

IUPAC Name

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRYHONRUINMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458179
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-84-5, 147427-77-8, 147427-78-9
Record name Donepezil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL N-OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DONEPEZIL N-OXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?

A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.

Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?

A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.